molecular formula C23H19FN2O4S B6525856 6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one CAS No. 942840-99-5

6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one

Cat. No. B6525856
CAS RN: 942840-99-5
M. Wt: 438.5 g/mol
InChI Key: OENUIHGKKLOSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one, also known as CFSM, is a synthetic molecule that has recently been studied for its potential applications in scientific research. CFSM is composed of a carbazole ring with a methyl group, a 4-fluorobenzenesulfonyl group, and a morpholin-2-one group. This molecule is of interest because of its unique chemical structure, which is believed to have advantageous properties for scientific research applications.

Scientific Research Applications

6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one has been studied for its potential applications in scientific research. This molecule has been found to have several advantageous properties that make it attractive for use in research. For example, this compound has been found to be a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of folate. This property makes this compound a potential target for the development of new drugs for the treatment of folate-related diseases. Additionally, this compound has been found to have antioxidant properties, which make it a potential target for the development of new drugs for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one in laboratory experiments include its relatively simple synthesis method, its inhibitory activity against DHFR, and its antioxidant properties. Additionally, this compound has been found to interact with several other molecules, which makes it a potential target for the development of new drugs. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a synthetic molecule, which means that it may not be as stable as naturally occurring molecules. Additionally, there is still much to be learned about the biochemical and physiological effects of this compound, which may limit its use in laboratory experiments.

Future Directions

There are several possible future directions for the study of 6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one. One possible direction is the development of new drugs based on this compound’s inhibitory activity against DHFR. Additionally, further research into this compound’s antioxidant properties could lead to the development of new drugs for the treatment of oxidative stress-related diseases. Furthermore, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs for a variety of conditions. Finally, further research into the interaction of this compound with other molecules could lead to the development of new drugs for a variety of conditions.

Synthesis Methods

The synthesis of 6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one has been studied extensively, and several methods have been developed. The most commonly used method involves the reaction of the carbazole ring with a 4-fluorobenzenesulfonyl chloride in the presence of a base, such as potassium carbonate. The reaction of the carbazole ring with the 4-fluorobenzenesulfonyl chloride yields the desired this compound molecule. This method is advantageous because it is relatively simple and can be completed in a short amount of time.

properties

IUPAC Name

6-(carbazol-9-ylmethyl)-4-(4-fluorophenyl)sulfonylmorpholin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4S/c24-16-9-11-18(12-10-16)31(28,29)25-13-17(30-23(27)15-25)14-26-21-7-3-1-5-19(21)20-6-2-4-8-22(20)26/h1-12,17H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENUIHGKKLOSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)CN1S(=O)(=O)C2=CC=C(C=C2)F)CN3C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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